![molecular formula C10H10Cl4MoN2 B1236948 [MoCl4Py2]](/img/structure/B1236948.png)
[MoCl4Py2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloridobis(pyridine)molybdenum is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
Metal–Organic Frameworks in Analytical Chemistry
Metal–organic frameworks (MOFs), including those with components like [MoCl4Py2], are used extensively in analytical chemistry. They are employed for sampling, chromatographic separation, and as sorbents for solid-phase extraction. Their high surface area, thermal stability, and uniform structured cavities make them ideal for sensitive and selective detection in analytical applications (Gu et al., 2012).
MOFs in Heterogeneous Catalysis
MOFs, due to their unique physical and chemical characteristics, have found significant applications in heterogeneous photocatalysis. They are used in water splitting, CO2 reduction, and organic transformations, leveraging their porous structure and properties of metal centers and organic ligands (Wang & Wang, 2015).
MOFs for Environmental and Energy Applications
Research has shown that MOFs are effective in environmental cleaning and energy-related applications. They have been utilized in batteries, supercapacitors, and electrocatalytic reactions due to their excellent electron conductivity and high porosity (Yang et al., 2018).
MOFs in Gas Separation and Storage
MOFs are applied in gas separation and storage due to their well-defined pore size and tunability in composition and pore geometry. Their ability to selectively adsorb and separate different gases makes them valuable in the chemical and petrochemical industries (Zhao et al., 2018).
Luminescent MOFs for Sensing Applications
Luminescent MOFs, potentially including [MoCl4Py2] based frameworks, are utilized for sensing applications, especially for detecting nitroaromatic compounds. Their photoluminescence properties are leveraged in homeland security and environmental monitoring (Zhang et al., 2016).
MOFs in Electronic Devices and Chemical Sensors
MOFs are increasingly being integrated into electronic devices and chemical sensors. Their porous and crystalline nature offers unique prospects for application in solid-state microelectronics, facilitating advancements in technology (Stassen et al., 2017).
Eigenschaften
Produktname |
[MoCl4Py2] |
|---|---|
Molekularformel |
C10H10Cl4MoN2 |
Molekulargewicht |
396 g/mol |
IUPAC-Name |
pyridine;tetrachloromolybdenum |
InChI |
InChI=1S/2C5H5N.4ClH.Mo/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;4*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
IXMZHCWKRBEVLI-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Mo](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



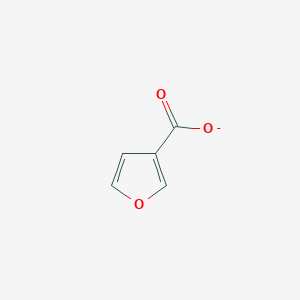
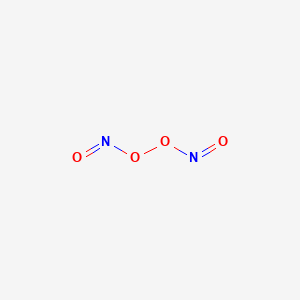


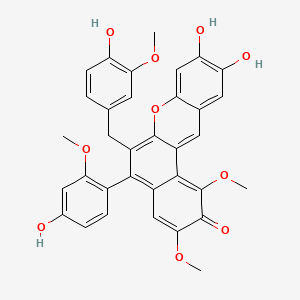
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
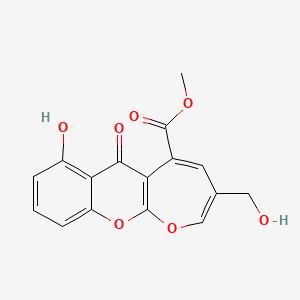
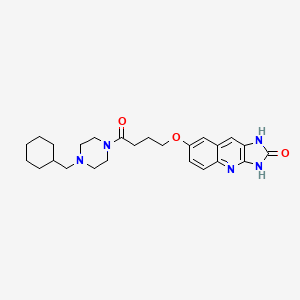

![3-[(E)-3,4-Dimethoxybenzylidene]-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B1236879.png)
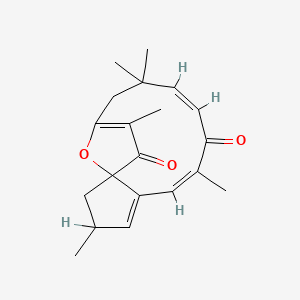
![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)

